5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound of interest, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazine derivatives with various carbonyl groups. For instance, the synthesis of ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, yielding good to excellent yields . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods demonstrate the versatility of pyrazole synthesis, allowing for the introduction of various substituents into the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing that it crystallizes in the monoclinic system with space group P21/n . The structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features that contribute to the stability of such compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which can further cyclize to form condensed pyrazoles . Additionally, the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was achieved via an abnormal Beckmann rearrangement, demonstrating the reactivity of the pyrazole ring towards nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the introduction of methyl and phenyl groups can affect the compound's solubility, melting point, and stability. The compound ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was characterized using spectroscopic methods and evaluated for its antioxidant properties, indicating its potential for biological applications . Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic structure and properties of these compounds, providing insights into their reactivity and interactions with other molecules .
Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has provided insights into their structural and spectral properties. These studies involve experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to a better understanding of such compounds' molecular geometry and electronic properties (Viveka et al., 2016).
Synthesis and Characterization
The synthesis and characterization of various pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are crucial in understanding these compounds' chemical properties. These studies involve examining their synthesis routes, characterizing their structures through spectroscopic methods, and exploring their physical and chemical behaviors (Viveka et al., 2016).
Novel Applications in Material Sciences
Research has explored the potential use of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates in optical applications. These studies focus on their nonlinearity properties and potential use in optical limiting applications, highlighting their relevance in material science and photonics (Chandrakantha et al., 2013).
Microwave-Assisted Reactions
The application of microwave-assisted methods in synthesizing pyrazole derivatives like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate demonstrates the potential for efficient and novel synthetic routes. These methods can offer advantages in terms of reaction speed and yield, expanding the possibilities for the synthesis of complex organic compounds (Milosevic et al., 2015).
Advanced Synthesis Techniques
Studies on advanced synthesis techniques, such as the reaction of ethyl 2,4-dioxooctanoate with phenylhydrazine hydrochloride, have led to the formation of 1-phenyl-1H-pyrazole derivatives. These investigations provide insights into regioselectivity and yield, important factors in the efficient production of pyrazole compounds (Ashton & Doss, 1993).
Safety And Hazards
According to the safety data sheet from Fisher Scientific, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
5-ethyl-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMYSWXEOLIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429063 | |
Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116344-16-2 | |
Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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